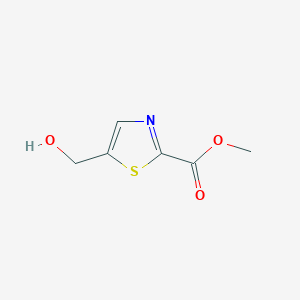

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate

Description

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a hydroxymethyl group at position 5 and a methyl ester at position 2. Its molecular formula is C₆H₇NO₃S, with a molecular weight of 173.19 g/mol and CAS number 2090916-35-9 . While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs demonstrate significant biological activities, such as antitumor and antimicrobial properties .

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-6(9)5-7-2-4(3-8)11-5/h2,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIQWOOXRGZEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thioamides with α-haloketones, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sulfuric acid to facilitate the cyclization and esterification processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of 5-(carboxymethyl)-1,3-thiazole-2-carboxylate.

Reduction: Formation of 5-(hydroxymethyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that thiazole derivatives can selectively target cancer cells by activating the p53 pathway, a crucial mechanism in tumor suppression. For instance, compounds derived from thiazoles have shown promising selectivity against colorectal cancer cells with functional p53, exhibiting IC50 values significantly lower than those against p53-null cells .

Mechanism of Action

The mechanism involves the restoration of p53 activity, which is often impaired in cancerous cells. This restoration allows for the reactivation of cellular pathways that induce apoptosis and inhibit cell proliferation. A study highlighted that specific thiazole derivatives demonstrated high selectivity for p53-expressing cancer cells, indicating their potential as targeted therapies .

Case Study: Thiazole Derivatives in Cancer Treatment

A recent study synthesized several thiazole derivatives and evaluated their antiproliferative effects on human colorectal cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, with some compounds showing IC50 values as low as 4.43 µM against HCT116 p53+/+ cells . This underscores the importance of structural modifications in enhancing efficacy.

Agricultural Applications

Pesticides and Plant Growth Regulators

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate is also explored for its applications in agriculture, particularly as a pesticide and plant growth regulator. Its structural characteristics make it suitable for developing compounds that can combat agricultural pests and diseases.

Research Findings

A patent describes the synthesis of thiazole-containing compounds with demonstrated insecticidal and fungicidal activities. These compounds were effective in controlling various plant diseases and pests, showcasing their potential use in sustainable agriculture practices .

Table 1: Biological Activity of Thiazole Derivatives in Agriculture

| Compound Name | Activity Type | Target Organism | Efficacy (IC50) |

|---|---|---|---|

| Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate | Insecticide | Various agricultural pests | TBD |

| Thiazole derivative A | Fungicide | Fungal pathogens | TBD |

| Thiazole derivative B | Growth regulator | Plant growth enhancement | TBD |

Material Science

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Research indicates that thiazoles can be utilized in the development of organic semiconductors due to their ability to form stable charge transfer complexes.

Corrosion Inhibition

Additionally, methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate has been studied for its potential as a corrosion inhibitor in various industrial applications. Its effectiveness stems from its ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents.

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Key Observations :

Antitumor Activity

Antimicrobial and Anti-inflammatory Potential

- Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate : Benzenepeptide substituents are associated with enhanced membrane permeability, a trait critical for antimicrobial agents .

- Thiazolidinone Derivatives (from ): Demonstrated broad-spectrum activities, including antifungal and anti-inflammatory effects .

Biological Activity

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate (MHTC) is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of MHTC, presenting relevant data, case studies, and detailed research results.

Chemical Structure and Properties

MHTC is characterized by its thiazole ring, hydroxymethyl group, and carboxylate moiety. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

MHTC has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of thiazole compounds showed minimum inhibitory concentrations (MICs) in the range of 1.95–15.62 µg/mL against Staphylococcus aureus and other pathogens .

Table 1: Antimicrobial Activity of MHTC Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | MBC/MIC Ratio |

|---|---|---|---|

| MHTC | Staphylococcus aureus | 3.91 | 1 |

| MHTC | Escherichia coli | 15.62 | 4 |

| MHTC | Micrococcus luteus | 7.81 | 2 |

The data indicate that MHTC is particularly effective against Gram-positive bacteria, with a favorable MBC/MIC ratio suggesting bactericidal properties.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of MHTC on cancer cell lines. A study highlighted its efficacy against various cancer cell lines, including HeLa and HepG2, where it demonstrated significant cytotoxicity . The IC50 values for these cell lines were reported to be below 10 µM, indicating potent antiproliferative effects.

Case Study: Anticancer Activity in Colorectal Cancer

A recent investigation focused on the anticancer potential of MHTC derivatives in colorectal cancer (CRC) models. The study utilized HCT116 colon cancer cells expressing wild-type p53 to assess the compound's efficacy. Results showed that certain derivatives exhibited IC50 values as low as 5.11 µM, signifying strong selective activity against cancer cells while sparing normal cells .

The mechanism underlying the biological activity of MHTC appears to involve the modulation of key cellular pathways. In particular, the compound has been shown to activate the p53 pathway, which is crucial for regulating cell cycle and apoptosis in response to DNA damage. This activation leads to increased transcriptional activity of p53 target genes involved in growth inhibition and apoptosis .

Q & A

Q. What are the common synthetic routes for Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate?

The synthesis often involves condensation or esterification reactions. For example, analogous thiazole derivatives are synthesized via refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization from polar solvents like DMF/acetic acid mixtures . A related compound, 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, was prepared by hydrolyzing a methyl ester using NaOH in ethanol/water, suggesting similar hydrolysis conditions could be adapted for introducing the hydroxymethyl group .

Q. How is the compound characterized after synthesis?

Characterization typically includes:

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, hydroxymethyl O-H stretch ~3400 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. For example, thiazole ring protons resonate at δ 7.5–8.5 ppm, while methyl ester groups appear as singlets near δ 3.8–4.0 ppm .

- Elemental analysis to verify purity and stoichiometry .

Q. What storage conditions are recommended to ensure stability?

The compound should be stored in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the hydroxymethyl moiety. Moisture-sensitive handling is critical, as seen in safety protocols for similar thiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : Replace sodium acetate with stronger bases (e.g., K₂CO₃) to enhance condensation efficiency .

- Solvent selection : Polar aprotic solvents like DMF may improve solubility of intermediates, while ethanol/water mixtures facilitate hydrolysis steps .

- Temperature control : Reflux at 80–100°C for 3–5 hours balances reaction progress and thermal decomposition risks .

Q. How can discrepancies in spectroscopic data be resolved?

- Purity checks : Recrystallize from DMF/acetic acid (1:1) to remove impurities affecting NMR signals .

- Solvent effects : Record NMR spectra in deuterated DMSO to resolve overlapping peaks, as seen in thiazole derivative analyses .

- Advanced techniques : Use 2D NMR (COSY, HSQC) or mass spectrometry (HRMS) to confirm connectivity and molecular weight .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?

- Bioisosteric replacement : Substitute the hydroxymethyl group with halogens or carboxylic acids to assess impact on bioactivity, as demonstrated in thiadiazole and imidazole analogs .

- Docking studies : Model interactions with target proteins (e.g., enzymes, receptors) using software like AutoDock, referencing similar thiazole-based ligands .

Q. How can regioselective functionalization of the thiazole ring be achieved?

- Electrophilic substitution : Direct bromination or nitration at the 5-position using HNO₃/H₂SO₄ or Br₂ in acetic acid, leveraging the electron-rich thiazole ring .

- Protecting groups : Temporarily block the hydroxymethyl group with acetyl chloride to prevent side reactions during modifications .

Data Contradiction and Reproducibility

Q. How should conflicting elemental analysis results be addressed?

- Replicate syntheses : Ensure consistent stoichiometry and reaction times to minimize batch-to-batch variability .

- Alternative purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) instead of recrystallization if elemental analysis deviates .

Q. Why might biological assay results vary between research groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.